molecular formula C8H8BrN3S B15240509 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine

1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B15240509
M. Wt: 258.14 g/mol
InChI Key: YDIAOMRCRYPKPI-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine is a chemical compound that features a bromothiophene moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a bromothiophene and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11)

InChI Key

YDIAOMRCRYPKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=CC(=CS2)Br

Origin of Product

United States

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